molecular formula C13H11N3O2S B4910990 5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide

5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B4910990
M. Wt: 273.31 g/mol
InChI Key: KDLUWTVRWJWNQT-UHFFFAOYSA-N
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Description

5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of isoxazole and benzothiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . The benzothiazole moiety can be synthesized via the Biginelli reaction, Knoevenagel condensation, or molecular hybridization techniques . The final step involves coupling the isoxazole and benzothiazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield . These methods are advantageous due to their ability to reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide apart is its unique combination of isoxazole and benzothiazole moieties, which may confer synergistic biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-3-4-9-11(5-7)19-13(14-9)15-12(17)10-6-8(2)18-16-10/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLUWTVRWJWNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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